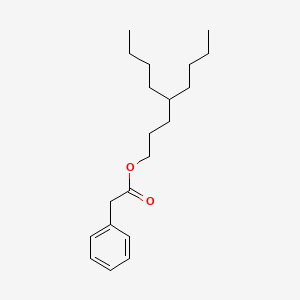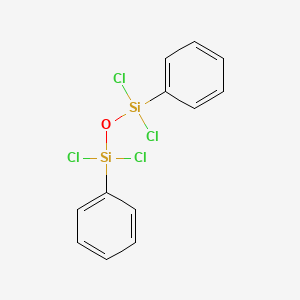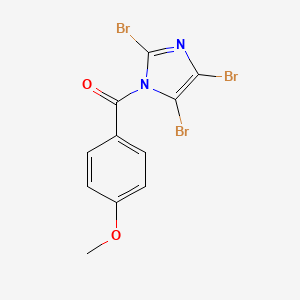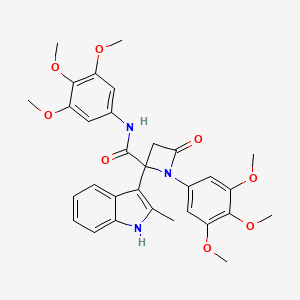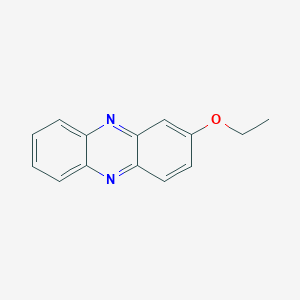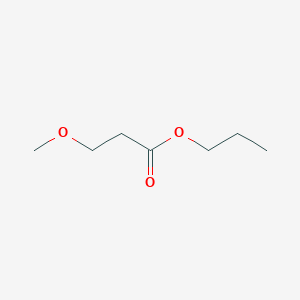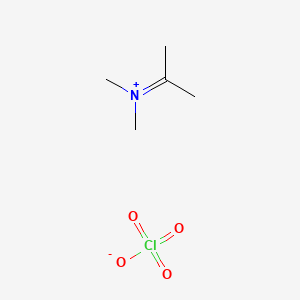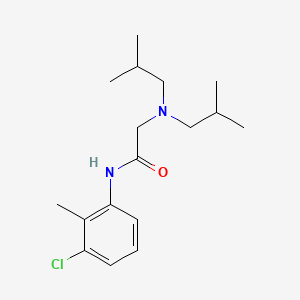![molecular formula C17H14N2O B14729757 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol CAS No. 5577-38-8](/img/structure/B14729757.png)
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol is an organic compound known for its vibrant color and applications in various fields. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to impart bright colors to fabrics and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methylaniline (o-toluidine) using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with 1-naphthol in an alkaline medium to produce the final azo compound.
Reaction Conditions:
Azo Coupling:
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na2S2O4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines (e.g., 2-methylaniline and 1-naphthylamine).
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: A lipid-soluble dye used for staining triglycerides and lipids.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Uniqueness:
Color Properties: this compound exhibits unique color properties, making it suitable for specific dyeing applications.
Chemical Stability: The compound’s stability under various conditions enhances its utility in industrial and research settings.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific and industrial processes.
Propriétés
Numéro CAS |
5577-38-8 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-16-11-10-13-7-3-4-8-14(13)17(16)20/h2-11,20H,1H3 |
Clé InChI |
YIQSKVFCCBXIEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


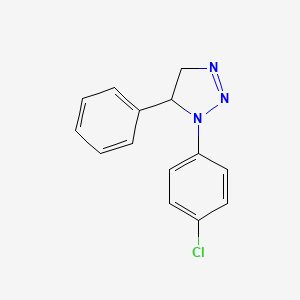
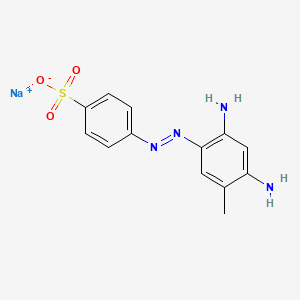
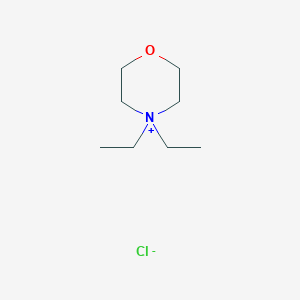
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

